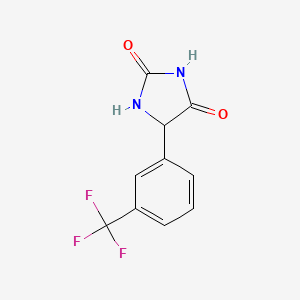

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWNRVZIMFXLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea or its derivatives under specific conditions. One common method includes the condensation reaction of 3-(trifluoromethyl)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazolidine-2,4-dione derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and increase the yield of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include various derivatives of imidazolidine-2,4-dione, such as oxo-imidazolidines, amino-imidazolidines, and substituted imidazolidines .

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as an anti-androgen agent, it binds to androgen receptors, blocking the binding of androgens and inhibiting their biological effects. This mechanism is particularly relevant in the treatment of prostate cancer, where the compound can slow down the progression of the disease by inhibiting androgen receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione

- Imidazolidine-2,4-dione (hydantoin): Contains two nitrogen atoms in the five-membered ring. Substituents like -CF₃ at position 5 enhance electronic effects and steric bulk .

- Thiazolidine-2,4-dione : Replaces one nitrogen with sulfur, altering electronic properties. For example, 5-(4-fluorobenzylidene)-thiazolidine-2,4-dione (MFCD00449418) shows increased lipophilicity due to the sulfur atom and fluorinated aromatic ring, improving membrane permeability .

Key Example :

Substituent Effects on Bioactivity

Fluorinated Aromatic Groups

- Trifluoromethylphenyl : In the target compound, -CF₃ increases electrophilicity, aiding interactions with enzymatic targets (e.g., kinase inhibitors in ) .

- Fluorophenyl : Derivatives like 5-(4-fluorobenzylidene)-thiazolidine-2,4-dione exhibit similar electronic effects but with reduced steric bulk, optimizing binding to receptors like serotonin/α1-adrenergic receptors .

Piperazine and Alkyl Chains

- Phenylpiperazine-hydantoin derivatives (e.g., compound 5 in ): Piperazine substituents improve solubility and receptor affinity. For instance, (Z)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione shows 100% LC/MS purity and high receptor activity due to the ethoxy-piperazine moiety .

- YPC-21817 (): A thiazolidine-2,4-dione derivative with 4-ethylpiperazine and fluorine substituents demonstrates potent pan-Pim kinase inhibition, highlighting the role of alkyl chain length in modulating selectivity .

Melting Points and Stability :

- Thiazolidine-2,4-diones: Generally lower melting points (e.g., 247–249°C for compound 15 in ) due to increased flexibility .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine-2,4-dione family. Its unique structural features, particularly the trifluoromethyl group, contribute to its notable biological activities, including potential applications in medicinal chemistry and pharmacology.

The compound's molecular formula is C₉H₈F₃N₃O₂, indicating the presence of trifluoromethyl groups that enhance its lipophilicity and bioavailability. The incorporation of fluorine atoms can significantly influence the compound's reactivity and interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activity or receptor binding, influencing pathways related to inflammation and cell signaling. The trifluoromethyl group is believed to improve interaction with lipid membranes, facilitating cellular uptake and enhancing its pharmacological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest comparable activity to standard antibiotics like chloramphenicol .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific derivatives have been noted for their ability to target protein kinases associated with cancer progression, making them potential candidates for further development as anticancer agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methyl-5-[3-(chlorophenyl)]imidazolidine-2,4-dione | Chlorophenyl instead of trifluoromethyl | Lower lipophilicity |

| 5-Methyl-5-(phenyl)imidazolidine-2,4-dione | No trifluoromethyl group | Less reactive |

| 3-(trifluoromethyl)phenyl imidazolinedione | Lacks methyl substitution | Different reactivity profile |

The unique combination of the methyl and trifluoromethyl groups in this compound imparts distinctive chemical and biological properties that differentiate it from similar compounds. This includes enhanced stability and specific interactions with biological targets.

Case Studies

- Antibacterial Evaluation : A study evaluated various imidazolidine derivatives for their antibacterial activity against Gram-positive bacteria. The findings indicated that modifications in the structure significantly impacted their efficacy, with certain derivatives exhibiting potent antibacterial effects comparable to established antibiotics .

- Anticancer Research : In another investigation focused on cancer therapies, derivatives of imidazolidine-2,4-dione were synthesized and screened for their ability to inhibit cancer cell lines. The results highlighted several compounds with promising anticancer activity through mechanisms involving the inhibition of key signaling pathways in cancer cells .

Q & A

Q. What are the established synthetic routes for 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via cyclization reactions involving substituted phenylglyoxylic acid derivatives and urea or thiourea. A common route involves reacting 3-(trifluoromethyl)phenylglyoxylic acid with urea under basic conditions (e.g., NaOH) at elevated temperatures (80–100°C) to form the imidazolidine-2,4-dione core . Critical parameters include pH control (to avoid side reactions like hydrolysis) and solvent selection (e.g., ethanol or DMF for solubility). Post-synthesis purification via recrystallization (using DMF/ethanol mixtures) is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the imidazolidine-dione ring and trifluoromethylphenyl substitution. For example, the carbonyl groups (C2 and C4) appear at δ 165–175 ppm in NMR, while the CF group shows a distinct signal at δ -60 to -65 ppm .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the planarity of the imidazolidine ring .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses involving this compound?

A factorial design approach is recommended to evaluate interactions between variables:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for coupling reactions) .

- Response Surface Methodology (RSM) : Identifies optimal conditions by modeling yield as a function of variables. For example, a study found that increasing DMF content from 50% to 70% improved cyclization efficiency by 22% .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time, reducing side-product formation .

Q. How should contradictory data on the biological activity of this compound be analyzed?

Contradictions often arise from assay variability (e.g., MIC values in antimicrobial studies). To resolve discrepancies:

- Standardize assay protocols : Use consistent cell lines (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .

- Dose-response curves : Compare EC values across studies. For instance, Solankee et al. (2004) reported MIC = 12.5 µg/mL against E. coli, while later studies using standardized broth microdilution methods observed MIC = 25 µg/mL .

- Structural analogs : Evaluate activity trends in derivatives (e.g., 5-(4-fluorophenyl) analogs show reduced potency due to lower lipophilicity) .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : B3LYP/6-31G(d,p) models predict electrophilic sites. The C5 position of the imidazolidine ring is most reactive (MEP = -0.45 eV) due to electron-withdrawing effects from the CF group .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. For example, DMF stabilizes transition states better than THF, aligning with experimental yield data .

Methodological Considerations

Q. What strategies are recommended for resolving crystallinity issues during formulation?

- Polymorph screening : Use solvent-drop grinding with 10% chloroform to induce Form II crystals, which exhibit better solubility than the default Form I .

- Co-crystallization : Co-formers like succinic acid improve stability. A 1:1 molar ratio with the compound increases melting point by 15°C, reducing hygroscopicity .

Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

- LC-MS/MS : MRM transitions at m/z 301 → 255 (quantifier) and 301 → 210 (qualifier) achieve LOD = 0.1 ng/mL in plasma .

- Isotopic labeling : Synthesize a -labeled internal standard (e.g., -CF at C3) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.